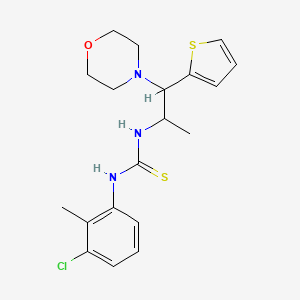
1-(3-Chloro-2-methylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C19H24ClN3OS2 and its molecular weight is 409.99. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-2-methylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-2-methylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized and characterized similar thiourea derivatives, focusing on their structural, vibrational, and electronic properties. For instance, compounds related to the specified thiourea have been studied for their synthesis methods, crystal structures, and theoretical calculations to understand their stability and molecular interactions (Razak et al., 2015; Paisner et al., 2010). These studies lay the groundwork for understanding the compound's potential applications in materials science and drug design.
Corrosion Inhibition
Thiourea derivatives have been explored as corrosion inhibitors for metals in acidic environments. The inhibition efficiency of similar compounds has been attributed to their ability to form a protective film on the metal surface, thereby reducing corrosion rates. This application is significant in industrial processes where metal preservation is critical (Karthik et al., 2014; Lavanya et al., 2021).
Enzyme Inhibition and Sensory Applications
Certain thiourea derivatives have been identified as efficient enzyme inhibitors, offering insights into their potential therapeutic applications. For example, studies have shown their effectiveness in inhibiting cholinesterase enzymes, which could be leveraged in treating diseases related to enzyme dysfunction (Rahman et al., 2021). Moreover, some thioureas are used as genetic markers for taste preferences, which could influence food preference and dietary habits, indicating their significance in nutritional studies and food industry applications (Tepper, 1998).
Drug Development and Photoinitiation
The compound's structural analogs have been investigated for their roles in drug development, including their interaction with biological targets and their potential as neurokinin-1 receptor antagonists. Such studies underline the importance of thiourea derivatives in medicinal chemistry and pharmacological research (Harrison et al., 2001). Additionally, thioureas have been studied for their applications in photopolymerization processes, highlighting their utility in material sciences and engineering (Angiolini et al., 1995).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS2/c1-13-15(20)5-3-6-16(13)22-19(25)21-14(2)18(17-7-4-12-26-17)23-8-10-24-11-9-23/h3-7,12,14,18H,8-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVPUCRHAMYDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(C)C(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2572894.png)

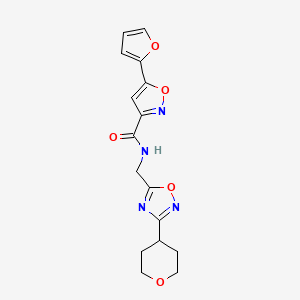
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2572899.png)
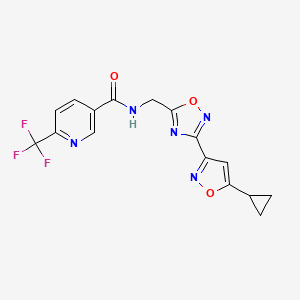
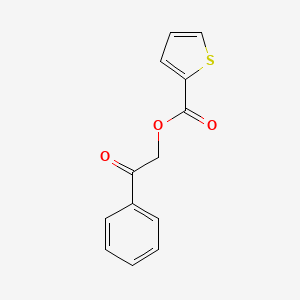
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572904.png)
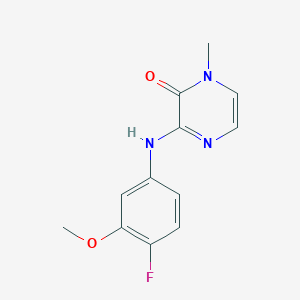
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2572909.png)
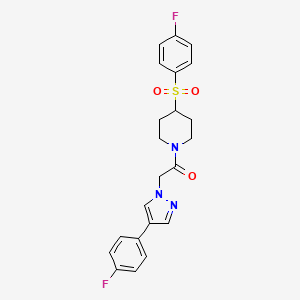

![4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2572914.png)
